![molecular formula C9H14ClN3O2 B2354691 Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride CAS No. 2503207-51-8](/img/structure/B2354691.png)

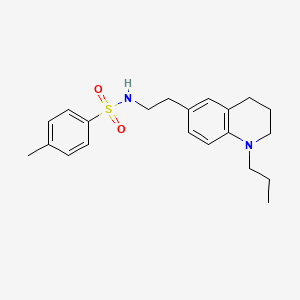

Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

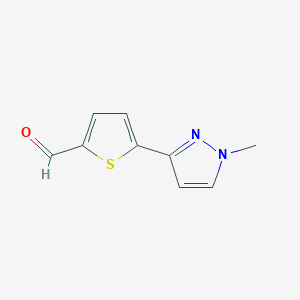

“Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride” is a chemical compound . It is related to a crystalline form of (1 R,2 R)-2- [4- (3-Methyl-1 H -pyrazol-5-yl)benzoyl]- N - (4-oxo-4,5,6,7-tetrahydropyrazolo [1,5- α ]pyrazin-3-yl)cyclohexanecarboxamide, which is used in pharmaceutical compositions and therapy .

Scientific Research Applications

Synthesis and Chemical Properties

- Methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates have been prepared in a two-step procedure from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates by treatment with Vilsmeier–Haack reagent, followed by treatment with hydrazine to afford methyl pyrazolo[3,4-b]pyridine-5-carboxylates in good yields (Verdecia et al., 1996).

- A concise synthesis of a tetrahydropyrazolopyrazine building block, specifically 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine, has been achieved in three steps from 5-nitro-2H-pyrazole-3-carboxylic acid (Shu et al., 2012).

Structural and Physical Chemistry

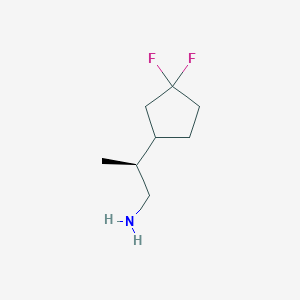

- The structure of 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one was studied, revealing it exists as a zwitterion with a proton localized on the nitrogen atom of the piperidine ring (Gubaidullin et al., 2014).

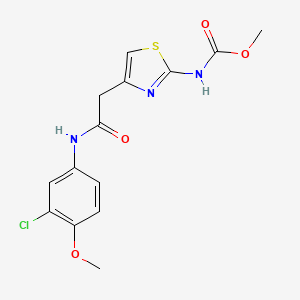

- Synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions were explored, demonstrating the potential of these compounds in coordination chemistry (Budzisz et al., 2004).

Potential Applications in Organic Synthesis

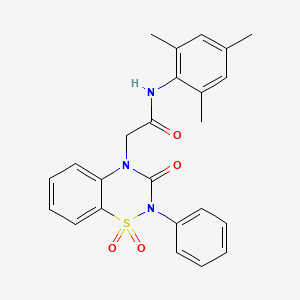

- Pyrazole-fused cyclic anhydrides have been used in the Castagnoli–Cushman reaction to produce 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylates, illustrating the versatility of these compounds in organic synthesis (Moreau et al., 2018).

- Methylpyrazolo[1,5-a]pyrazine-4-carboxylates were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines, indicating their utility in catalytic processes (Tsizorik et al., 2020).

Mechanism of Action

Target of Action

The primary targets of EN300-27145359 are currently unknown. This compound is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Properties

IUPAC Name |

methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-6-8(9(13)14-2)7-5-10-3-4-12(7)11-6;/h10H,3-5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMCVYCWEOINTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2CCNCC2=C1C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2354612.png)

![1-[(4-chlorophenyl)methyl]-3'-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2354614.png)

![3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2354617.png)

![2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2354621.png)

![2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B2354623.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2354625.png)